molecular formula C6H11NO2 B12931866 Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

Cat. No.: B12931866
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-RFZPGFLSSA-N
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Description

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with an aminomethyl group and a carboxylate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Aminomethyl Group: This step may involve the use of a suitable amine and a protecting group strategy to ensure selective functionalization.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylate derivatives: Compounds with similar structural features but different substituents.

    Aminomethylcyclopropane derivatives: Compounds with variations in the aminomethyl group or additional functional groups.

Uniqueness

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1

InChI Key

CMHSWRSLJXDXBH-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CN

Canonical SMILES

COC(=O)C1CC1CN

Origin of Product

United States

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